1-异氰酸基-1-甲基环丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of 1-Isocyanato-1-methylcyclopropane is not explicitly provided in the available resources .Chemical Reactions Analysis

Specific chemical reactions involving 1-Isocyanato-1-methylcyclopropane are not found in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isocyanato-1-methylcyclopropane are not explicitly provided in the available resources .科学研究应用

农业中的乙烯作用抑制

1-异氰酸基-1-甲基环丙烷,通常称为 1-甲基环丙烯 (1-MCP),主要用作乙烯作用的抑制剂。它通过延迟果蔬成熟和延长保质期,彻底改变了商业园艺应用。与乙烯本身相比,1-MCP 对乙烯受体的亲和力更高,并且可以通过反馈抑制影响乙烯的生物合成。这一特性使其成为研究果实成熟和植物发育的重要工具,对苹果、鳄梨、香蕉和番茄等各种水果进行了广泛的研究,以了解最大化保质期和保持品质的最佳条件 (Perkins-Veazie & Blankenship, 2008)。

在储存和保鲜技术中的应用

1-MCP 的使用延伸到储存技术,特别是在保持果蔬采后品质方面。它的商业化导致在苹果产业中迅速采用,并研究了其在其他产品中的潜力。1-MCP 影响果蔬中的各种生理和生化过程,使其成为更好地理解乙烯在成熟和衰老中的作用的重要工具 (Watkins, 2006)。

在延长园艺产品保质期中的作用

1-MCP 被公认为乙烯作用的有效抑制剂,能够在各种新鲜园艺产品中保持采后品质。其应用因物种、品种、发育阶段和处理条件而异。已表明该化合物影响呼吸作用、乙烯产生、挥发物产生以及影响园艺产品保质期和品质的其他关键方面 (Ergun, 2006)。

在食品和生物工艺技术中的应用

1-MCP 的应用延伸到食品和生物工艺技术领域,在那里它被用来延迟水果成熟。已经进行了涉及计算流体动力学模型的研究来分析 1-MCP 在储存室中的分布,这表明其在水果保鲜的工业规模应用中的重要性 (Ambaw et al., 2014)。

受控释放和处理方面的创新

开发 1-MCP 的稳定和受控释放形式一直是研究的重点,解决了处理和应用这种气态化合物的挑战。研究已经合成了亚甲基环丙烷的硼衍生物,它们在环境条件下稳定,并且能够逐渐释放 1-MCP,从而增强了其在各种农业环境中的应用潜力 (Sarker, Fan, & Liu, 2015)。

作用机制

Target of Action

The primary target of 1-Isocyanato-1-methylcyclopropane is the ethylene receptors present in various organisms . Ethylene is a plant hormone that plays a crucial role in the ripening process of fruits. The compound acts as an inhibitor of ethylene perception, thereby affecting the ripening process .

Mode of Action

1-Isocyanato-1-methylcyclopropane interacts with its targets by binding to the ethylene receptors . This binding forms an ethylene-receptor complex, which results in the inhibition of ethylene perception . This interaction leads to a delay in the fruit ripening process .

Biochemical Pathways

The compound affects the biochemical pathways associated with the ripening process of fruits. It inhibits the expression of biosynthesis enzymes/genes ACS 1 and ACO 1 and ACO 2, and suppressed the expression of ETR1, ETR2, ETR5, ERSs, CTR1, EIN2A, EIL4 and ERFs gene . These genes and enzymes are involved in the ethylene signaling pathway, which is crucial for fruit ripening .

Pharmacokinetics

It is known that the compound is effective at low concentrations and has a non-toxic mode of action . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of 1-Isocyanato-1-methylcyclopropane’s action result in a delay in the ripening process of fruits . This delay is associated with a reduction in the activities of cell wall degrading enzymes, slower weight loss, increased fruit firmness, and retention of fruit quality like TSS, sugars etc. during ripening .

Action Environment

The action, efficacy, and stability of 1-Isocyanato-1-methylcyclopropane are influenced by several environmental factors. The compound’s effect is optimal at a concentration of 1 μl/l, with a treatment time of 12–24 h . The storage temperature also impacts the compound’s action, with optimal temperatures being 0 °C for temperate fruits or 20 °C for tropical fruits . The shelf temperature also plays a role, with 20 °C being the most effective .

安全和危害

未来方向

属性

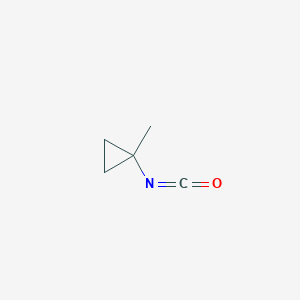

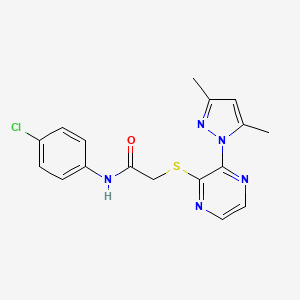

IUPAC Name |

1-isocyanato-1-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(2-3-5)6-4-7/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYORXHQVJPQLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102121-96-0 |

Source

|

| Record name | 1-isocyanato-1-methylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2475384.png)

![4-({3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2475386.png)

![N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2475387.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2475392.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2475394.png)

![N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2475397.png)